![molecular formula C9H13ClN2O2 B1527105 [4-(2-Nitropropyl)phenyl]amine hydrochloride CAS No. 1332530-33-2](/img/structure/B1527105.png)
[4-(2-Nitropropyl)phenyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(2-Nitropropyl)phenyl]amine hydrochloride” is a fine chemical that is used in the synthesis of various other organic compounds . It has been used as a building block for the synthesis of more complex substances, such as pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of amines like “[4-(2-Nitropropyl)phenyl]amine hydrochloride” can be achieved through several methods, including the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Applications De Recherche Scientifique
Antioxidant Studies
Research into the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines, which include compounds similar to [4-(2-Nitropropyl)phenyl]amine hydrochloride, has shown that these compounds undergo reversible redox reactions. Such studies are crucial for understanding the stability and reactivity of antioxidants used in the rubber industry and beyond. Electrochemical and spectroscopic studies reveal the formation of monocation radicals and dications under oxidative stress, which has implications for the development of new materials with enhanced oxidative stability (Rapta et al., 2009).
Catalysis and Reduction of Nitro Compounds
The reduction of nitro compounds is a significant transformation in organic chemistry, enabling the production of amines, which are foundational in synthesizing drugs, dyes, and polymers. Research on graphene-based catalysts for the reduction of nitro compounds to amines highlights the role of [4-(2-Nitropropyl)phenyl]amine hydrochloride-like substances. These compounds act as intermediates in the reduction process, facilitated by various heterogeneous catalysts. This work contributes to environmentally friendly chemical synthesis and the development of new catalytic materials (Nasrollahzadeh et al., 2020).
Hydroamination Reactions
A study on the practical hydroamination of olefins with nitroarenes, including compounds structurally related to [4-(2-Nitropropyl)phenyl]amine hydrochloride, presents a novel method for forming carbon-nitrogen bonds. This research is pivotal in medicinal chemistry, offering a streamlined approach to synthesizing amines from simple feedstocks. The method's tolerance to a wide range of functional groups makes it a versatile tool for developing pharmaceuticals and organic compounds (Gui et al., 2015).
Photoreactivity and Crosslinking
The development of high-yield photoreagents for protein crosslinking and affinity labeling involves the study of 4-nitrophenyl ethers, closely related to [4-(2-Nitropropyl)phenyl]amine hydrochloride. These compounds are inactive in the dark but react quantitatively with amines upon irradiation, making them valuable tools for biochemical research. Such studies enhance our understanding of protein interactions and the development of novel bioconjugation strategies (Jelenc et al., 1978).
Propriétés
IUPAC Name |
4-(2-nitropropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7(11(12)13)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRPIJWFMFQCGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
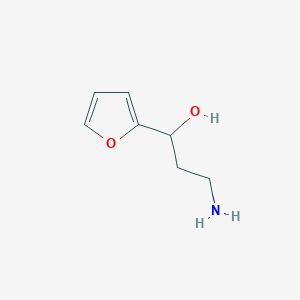
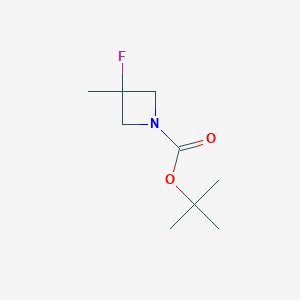
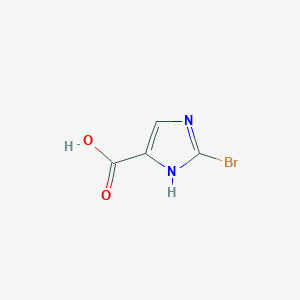
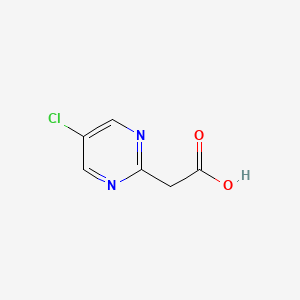

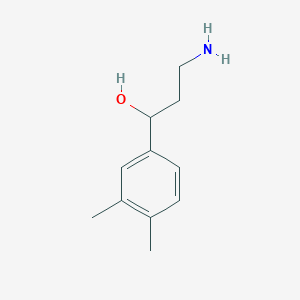

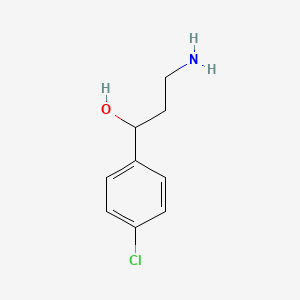

![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)